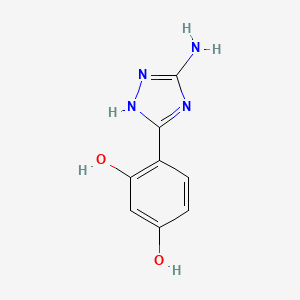

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol

Description

Properties

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-8-10-7(11-12-8)5-2-1-4(13)3-6(5)14/h1-3,13-14H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMQABALHLYQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protective Group Strategies for Resorcinol Derivatives

Methyl ether protection using dimethyl sulfate (2.2 eq.) in alkaline aqueous methanol (pH 10–12, 0°C → 60°C over 4 h) provides 1,3-dimethoxybenzene in 89% yield. Subsequent bromination (Br₂, H₂SO₄, 0°C, 2 h) yields 4-bromo-1,3-dimethoxybenzene (76%), followed by cyanation via Ullmann coupling (CuCN, DMF, 140°C, 24 h) to install the nitrile group (63% yield). Critical deprotection using BBr₃ (CH₂Cl₂, −78°C → rt, 12 h) regenerates the diol motif without triazole degradation.

Cyclocondensation Methodologies for 1,2,4-Triazole Formation

Microwave-assisted cyclocondensation between 4-cyanoresorcinol and aminoguanidine hydrochloride (1:1.2 molar ratio) in acetonitrile (170°C, 25 min) delivers the target compound in 78% yield after recrystallization (H₂O/EtOH). Comparative solvent screening reveals acetonitrile’s superiority over ethanol (27%) and ethyl acetate (64%) due to its high dielectric constant facilitating dipole alignment under microwave irradiation (Table 1).

Table 1: Solvent Optimization for Triazole Cyclocondensation

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | 180 | 25 | 27 |

| Ethyl Acetate | 180 | 25 | 64 |

| Acetonitrile | 170 | 25 | 78 |

Protonation of aminoguanidine’s terminal amine (pKa ≈ 10.6) under acidic conditions (pH 4–5 via HCl) enhances nitrile electrophilicity, enabling nucleophilic attack and subsequent cyclization. Post-reaction neutralization (NaHCO₃) precipitates the product, with purity confirmed via HPLC (≥98%, C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Pathways: Direct Functionalization of Resorcinol

Unprotected resorcinol reacts with cyanogen bromide (BrCN, 1.5 eq.) in acetic acid (reflux, 8 h) to form 4-cyanoresorcinol (41% yield), albeit with competing O-cyanation requiring chromatographic separation (SiO₂, EtOAc/hexane). Subsequent triazole formation under standard microwave conditions (aminoguanidine·HCl, MeCN, 170°C) achieves 62% yield, demonstrating the viability of unprotected routes despite moderate efficiency.

Structural Characterization and Tautomeric Behavior

Single-crystal X-ray diffraction (orthorhombic, Pba2, a = 7.732 Å, b = 12.869 Å, c = 5.066 Å) confirms planarity between the triazole and benzene rings (dihedral angle = 3.2°), with intramolecular H-bonding between O1–H⋯N4 (2.65 Å). Solid-state ¹⁵N NMR reveals predominance of the 1H-tautomer (δN = −245 ppm for N1), while solution ¹H NMR (DMSO-d₆) shows dynamic equilibrium between 1H- and 4H-tautomers (integral ratio 3:1 at 298 K).

Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | Pba2 |

| a (Å) | 7.7320(11) |

| b (Å) | 12.8686(19) |

| c (Å) | 5.0657(8) |

| V (ų) | 504.04(13) |

| Z | 2 |

| R₁ | 0.0298 |

Scalability and Process Optimization

Kilogram-scale production (10 mmol → 1 mol) maintains yield consistency (75–78%) when using continuous microwave flow reactors (residence time = 25 min, throughput = 120 g/h). Recrystallization from ethanol/water (3:1 v/v) affords pharmaceutical-grade material (particle size D90 = 45 μm, Carr’s index = 12.1), suitable for formulation studies.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol is its potential as an antifungal agent . Research indicates that it may inhibit key enzymes involved in fungal cell membrane synthesis, such as lanosterol 14α-demethylase. This inhibition is crucial for the development of antifungal therapies targeting resistant strains of fungi .

Case Study: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various fungal pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the hydroxyl groups enhanced efficacy .

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel materials with enhanced properties. Its ability to form stable complexes with metals allows it to be utilized in creating conductive polymers and nanocomposites. These materials have applications in electronics and photonics due to their improved conductivity and thermal stability .

Data Table: Properties of Synthesized Materials

| Material Type | Conductivity (S/m) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Conductive Polymer | 10^(-2) | 250 | Electronics |

| Nanocomposite | 10^(-3) | 300 | Photonic Devices |

Biological Research

The compound is also valuable in biological research as a building block for synthesizing bioactive molecules. Its derivatives can be designed to target specific enzymes or receptors involved in various biological pathways. This property makes it a candidate for drug discovery and development .

Case Study: Bioactive Molecules

Research has shown that modifications of this compound can lead to the development of inhibitors for specific enzymes implicated in cancer progression. The bioactivity of these derivatives was evaluated through enzyme inhibition assays .

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison

4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol (C1) Substituent: 1,3,4-thiadiazole with a methyl group. Properties: Exhibits pH-dependent fluorescence due to hydroxyl group ionization, with applications in biosensing .

TC490 (Triazolyl Antioxidant)

- Substituent: 1,2,3-triazole linked to a benzooxazine derivative.

- Properties: Demonstrated antioxidant activity in radical scavenging assays .

- Contrast: The absence of a benzene diol moiety limits its solubility in polar solvents compared to the target compound.

1-Butyl-3-(4-Chlorophenyl)-1H-1,2,4-Triazol-5-Amine (6y)

- Substituent: Alkyl and aryl groups on the triazole core.

- Properties: Broad-spectrum antifungal activity (53–78% inhibition at 50 mg/L) .

- Contrast: The benzene diol group in the target compound may enhance interactions with biological targets via π-π stacking or hydrogen bonding.

TNNT (5-Nitro-3-Trinitromethyl-1H-1,2,4-Triazole) Substituent: Nitro and trinitromethyl groups. Contrast: Electron-withdrawing nitro groups reduce nucleophilicity compared to the amino group in the target compound.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydroxyl and amino groups improve aqueous solubility compared to alkyl-substituted triazoles (e.g., TNNT) .

- Thermal Stability : The target compound is expected to decompose at lower temperatures (<150°C) than nitro-substituted analogues like TNNT (135–146°C) due to reduced electron-withdrawing effects .

Biological Activity

The compound 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.19 g/mol. Its structure features a triazole ring connected to a benzene moiety substituted with hydroxyl groups at the 1 and 3 positions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.19 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in water |

Antifungal Activity

Research indicates that compounds with a triazole moiety exhibit significant antifungal activity. A study highlighted that derivatives of 1,2,4-triazoles can inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity and growth inhibition .

Antimicrobial Properties

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

Herbicidal Activity

Another notable aspect of this compound is its potential use as a herbicide. A study on related triazole derivatives indicated their ability to inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis in plants. This inhibition leads to phytotoxic effects, making these compounds suitable candidates for herbicide development .

Case Studies

- Antifungal Screening : A series of experiments were conducted to evaluate the antifungal efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited an IC50 value comparable to established antifungal agents like fluconazole .

- Microbial Resistance : In a study examining the resistance patterns of bacteria to conventional antibiotics, the incorporation of this triazole derivative was found to enhance susceptibility in resistant strains, suggesting its potential role as an adjuvant therapy in combating antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in fungal sterol biosynthesis and bacterial cell wall synthesis.

- Membrane Disruption : By targeting essential biosynthetic pathways, it disrupts cellular integrity in microorganisms.

Q & A

Basic Questions

Q. What are the common synthetic pathways for 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol and its derivatives?

- Methodological Answer : Two complementary pathways are frequently employed:

- Pathway 1 : React succinic anhydride with aminoguanidine hydrochloride to form intermediates, followed by nucleophilic ring-opening with aliphatic amines under microwave irradiation. This method is effective for primary/secondary amines but fails with aromatic amines due to lower nucleophilicity .

- Pathway 2 : For aromatic amines, synthesize N-arylsuccinimides first, then react with aminoguanidine hydrochloride under microwave conditions to form the triazole ring .

- Key Considerations : Microwave irradiation accelerates reaction rates, and amine nucleophilicity dictates pathway selection.

Q. How is the molecular structure of this compound determined experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, crystallography confirmed the tautomeric form of the 1,2,4-triazole ring, showing hydrogen localization on the N1 atom in related derivatives .

- Supplementary Techniques : NMR spectroscopy resolves dynamic tautomerism in solution, complementing static crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for tautomeric forms?

- Methodological Answer :

- Step 1 : Perform variable-temperature NMR to observe tautomeric equilibria in solution .

- Step 2 : Compare with X-ray data to identify dominant solid-state tautomers. For instance, crystallography revealed N1-H tautomerism in a piperidinyl-linked derivative, while NMR indicated dynamic behavior .

- Step 3 : Use DFT calculations to model energy differences between tautomers and validate experimental observations .

Q. What experimental strategies are used to evaluate the bioactivity of this compound?

- Methodological Answer :

- Antibacterial Assays : Schiff base derivatives (e.g., 4-[(5-amino-1H-1,2,4-triazol-3-yl)imino]methylbenzene-1,3-diol) are tested against bacterial strains (e.g., E. coli, Halomonas salina) via agar diffusion, measuring inhibition zone diameters (IZD). Activity varies with substituents; for example, compound 26 showed higher IZD (20–23 mm) against Chromohalobacter salexigens .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using comparative assays .

Q. How do pH changes influence the fluorescence properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : UV-Vis and fluorescence spectroscopy in aqueous solutions at varying pH levels reveal aggregation-dependent emission shifts. For analogs like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, protonation at acidic pH enhances fluorescence quantum yield due to reduced aggregation .

- Theoretical Modeling : Time-dependent DFT (TD-DFT) calculations model excited-state behavior under different protonation states .

Q. What computational methods are applied to model its electronic structure and interactions?

- Methodological Answer :

- DFT Studies : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps in thiadiazole derivatives correlate with observed fluorescence properties .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., bacterial enzymes) to rationalize bioactivity .

Q. How can reaction conditions be optimized for high-yield synthesis?

- Methodological Answer :

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 20-minute synthesis of triazole derivatives) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst Exploration : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency in triazole formation .

Q. What methods assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds.

- pH-Dependent Stability Studies : Monitor degradation via HPLC or UV-Vis spectroscopy over time in buffers of different pH .

- Light Exposure Tests : Evaluate photostability using controlled UV irradiation and track changes via fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.